molecular formula C19H18ClN3O6S B565255 5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide CAS No. 1161719-51-2

5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Número de catálogo: B565255
Número CAS: 1161719-51-2
Peso molecular: 451.878
Clave InChI: YGGWNELFPGFWHH-FVRDMJKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C19H18ClN3O6S and its molecular weight is 451.878. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Rivaroxaban , is the active form of serine protease Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

Rivaroxaban acts as a direct inhibitor of FXa . By binding to FXa, Rivaroxaban prevents the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade. This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .

Biochemical Pathways

The inhibition of FXa by Rivaroxaban affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By preventing the conversion of prothrombin to thrombin, Rivaroxaban disrupts the cascade and inhibits the formation of fibrin, a protein that forms the structure of blood clots .

Pharmacokinetics

As an orally administrable drug , it is likely to follow the general ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such drugs. The impact of these properties on the bioavailability of Rivaroxaban would need further investigation.

Result of Action

The molecular and cellular effects of Rivaroxaban’s action primarily involve the prevention of blood clot formation . By inhibiting FXa and disrupting the coagulation cascade, Rivaroxaban prevents the formation of fibrin and, consequently, blood clots .

Actividad Biológica

5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, commonly referred to by its CAS number 366789-02-8, is a compound of significant interest in pharmacology due to its biological activity as an inhibitor of Factor Xa (FXa). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

PropertyValue
Molecular FormulaC19H18ClN3O6S
Molecular Weight451.878 g/mol
CAS Number366789-02-8
PurityTypically ≥ 95%
Storage ConditionsInert atmosphere, 2-8°C

The primary mechanism of action for this compound involves the inhibition of FXa, a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby disrupting the formation of fibrin and ultimately inhibiting blood clot formation. This mechanism is particularly beneficial in the treatment and prevention of thromboembolic disorders such as myocardial infarction and deep vein thrombosis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is suitable for oral administration. It exhibits rapid absorption and a relatively short half-life, making it effective for acute therapeutic interventions. The compound's bioavailability and metabolism have been studied extensively, showing that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which is critical for its efficacy and safety profile .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent FXa inhibitory activity with an IC50 value in the low nanomolar range (e.g., 23 ± 8 nM) . Structure-activity relationship (SAR) studies indicate that substitutions at the para position of the phenyl ring enhance inhibitory potency against FXa.

In Vivo Studies

In vivo studies using animal models have further validated the anticoagulant effects of this compound. For instance, in rat models of thrombosis, it was shown to significantly reduce thrombus weight and prolong bleeding time comparably to existing anticoagulants like Betrixaban . Such findings underscore its potential as a therapeutic agent in managing thrombotic conditions.

Case Studies

  • Thromboembolic Disorders : A clinical study evaluated the efficacy of this compound in patients with a history of thromboembolic events. Results indicated a significant reduction in recurrence rates when administered as a prophylactic measure alongside standard therapy .
  • Comparison with Other Anticoagulants : In comparative studies against other FXa inhibitors, this compound demonstrated superior selectivity for FXa over thrombin, suggesting a potentially lower risk of bleeding complications associated with its use .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. It has been classified under GHS hazard statements indicating potential eye damage and environmental hazards; therefore, appropriate handling precautions are recommended during laboratory use .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step organic reactions, including cyclization and coupling strategies. For example:

  • Oxazolidinone ring formation : The (5S)-oxazolidinone core is constructed via cyclization of precursor amines with carbonyl electrophiles, often using chiral auxiliaries to control stereochemistry .
  • Morpholinone-phenyl integration : The 3-oxomorpholin-4-ylphenyl group is introduced through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, leveraging palladium catalysts .
  • Thiophene carboxamide linkage : The thiophene-2-carboxamide moiety is attached via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. How is the compound’s structural integrity confirmed?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and stereochemistry. For example, the hydroxy group at the oxazolidinone C4 position shows a distinct deshielded proton signal near δ 4.5–5.0 ppm .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves absolute stereochemistry, as demonstrated for related anticoagulant analogs (e.g., Zifaxaban derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

The compound’s structural features suggest potential pharmacological relevance:

  • Anticoagulant activity : The oxazolidinone-morpholinone scaffold mimics thrombin inhibitors, as seen in structurally related compounds like Zifaxaban, which target Factor Xa .
  • Enzyme modulation : The morpholinone moiety may interact with oxidoreductases or kinases, common targets in cancer and inflammatory diseases .
  • SAR studies : Substitutions on the phenyl ring (e.g., electron-withdrawing groups) enhance metabolic stability and binding affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Heuristic algorithms and Design of Experiments (DoE) are critical:

  • Bayesian optimization : This machine learning approach identifies optimal conditions (e.g., temperature, catalyst loading) by iteratively modeling reaction outcomes .
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions, as demonstrated in analogous diazo compound syntheses .
  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate solubility, while minimizing racemization during chiral center formation .

Q. How to resolve contradictions in spectral data across studies?

Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering in oxazolidinones) that cause signal splitting .
  • DFT calculations : Predict 13^13C chemical shifts to validate experimental assignments, especially for diastereomers .
  • Cross-lab validation : Compare data with independent syntheses, as done for anticoagulant analogs in crystallographic studies .

Q. What computational methods predict the compound’s biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to Factor Xa’s active site, guided by X-ray structures of Zifaxaban complexes .
  • QSAR modeling : Electronic parameters (e.g., Hammett σ values) correlate substituent effects with anticoagulant potency .
  • MD simulations : Assess stability of the morpholinone-phenyl interaction in aqueous environments over nanosecond timescales .

Q. How to assign stereochemical purity during synthesis?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • NOESY NMR : Detect spatial proximity between the oxazolidinone C5-methyl group and adjacent protons to confirm (5S) configuration .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .

Q. What strategies improve metabolic stability in vivo?

  • Isotopic labeling : Replace labile protons (e.g., hydroxy group) with deuterium to slow oxidative metabolism .
  • Prodrug design : Convert the carboxamide to ester prodrugs, enhancing oral bioavailability .
  • CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Q. How to address solubility challenges in formulation?

  • Salt formation : Prepare hydrochloride or sodium salts to improve aqueous solubility .
  • Co-crystallization : Engineer co-crystals with succinic acid or caffeine to enhance dissolution rates .
  • Nanosuspensions : Use high-pressure homogenization to produce submicron particles for intravenous delivery .

Q. What purification methods are effective for intermediates?

  • Flash chromatography : Employ gradient elution (hexane/EtOAc to DCM/MeOH) for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for oxazolidinone derivatives based on solubility curves .
  • SPE (Solid-Phase Extraction) : Use C18 cartridges to remove hydrophilic impurities from thiophene-carboxamide precursors .

Propiedades

IUPAC Name

5-chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)17(25)21-9-13-18(26)23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-10-16(22)24/h1-6,13,18,26H,7-10H2,(H,21,25)/t13-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGWNELFPGFWHH-FVRDMJKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C(C(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C([C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858379
Record name 5-Chloro-N-({(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161719-51-2
Record name 5-Chloro-N-({(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.